molecular formula C12H15F3N2 B2716704 N-[4-(trifluoromethyl)phenyl]piperidin-4-amine CAS No. 401565-93-3

N-[4-(trifluoromethyl)phenyl]piperidin-4-amine

Cat. No.: B2716704
CAS No.: 401565-93-3
M. Wt: 244.261
InChI Key: BYQLBAFAFQPRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(trifluoromethyl)phenyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H15F3N2 . It is used in various fields of research and industry due to its unique properties.


Synthesis Analysis

The synthesis of “this compound” involves nucleophilic substitution with different alkylating agents by N-alkylation . The synthesis process is typically carried out by refluxing equimolar amounts of the compound with different halides substituted moieties .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms . The average mass of the molecule is 244.256 Da, and the monoisotopic mass is 244.118729 Da .


Chemical Reactions Analysis

“this compound” and its derivatives have been found to exhibit potent analgesic efficacy and an ultrashort to long duration of action . These compounds are thought to relieve pain through opioid-independent systems .


Physical and Chemical Properties Analysis

“this compound” is a crystalline solid . It has a molecular weight of 244.26. The compound is typically stored at room temperature .

Scientific Research Applications

Analysis and Determination in Foods

Biogenic amines in foods are analyzed to assess their freshness or spoilage levels. N-[4-(trifluoromethyl)phenyl]piperidin-4-amine, due to its amine group, could potentially be involved in such analyses. High-Performance Liquid Chromatography (HPLC) and other chromatographic methods are commonly employed for the quantitative determination of biogenic amines, indicating the potential utility of this compound in ensuring food safety and quality (Önal, 2007).

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment schemes. Amines, including potentially this compound, can be degraded using AOPs, which is crucial for removing toxic and hazardous amino compounds from water, thus highlighting the importance of such compounds in environmental protection (Bhat & Gogate, 2021).

PFAS Removal

Amine-functionalized sorbents have been identified as effective for the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. The study suggests that compounds with amine groups, such as this compound, could potentially be applied in the design of next-generation sorbents for PFAS removal, taking into account their interaction with PFAS molecules for efficient degradation (Ateia et al., 2019).

Synthesis of N-Heterocycles

N-Heterocycles, including piperidines and pyrrolidines, are crucial in pharmaceuticals, representing the structural motif of many natural products and therapeutically applicable compounds. As such, this compound could play a role in the stereoselective synthesis of amines and their derivatives, underlining its significance in drug development (Philip et al., 2020).

Catalytic Reactions in Organic Synthesis

Recyclable copper catalyst systems in C–N bond-forming cross-coupling reactions involve various amines, including piperidine. This suggests the potential of this compound in catalytic reactions, highlighting its application in creating more efficient and environmentally friendly catalytic processes (Kantam et al., 2013).

Future Directions

The future directions of “N-[4-(trifluoromethyl)phenyl]piperidin-4-amine” research are vast. Given its wide range of biological activities, it is expected that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16-17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQLBAFAFQPRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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